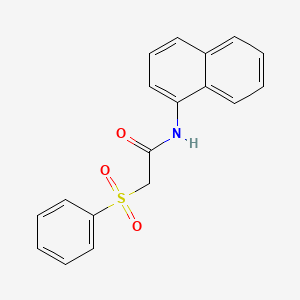
7-(Pyridin-2-yl((3-(trifluoromethyl)phenyl)amino)methyl)quinolin-8-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(Pyridin-2-yl((3-(trifluoromethyl)phenyl)amino)methyl)quinolin-8-ol is a complex organic compound that features a quinoline core substituted with a pyridine ring and a trifluoromethylphenyl group
作用機序
Target of Action
It’s known that compounds with similar structures, such as trifluoromethylpyridine derivatives, are important ingredients for the development of agrochemical and pharmaceutical compounds . They are often used in the development of compounds with unique biological properties .
Mode of Action
A molecule with a -cf3 group, attached to a tertiary stereogenic center in a hetero aliphatic ring, has been shown to improve drug potency toward reverse transcriptase enzyme inhibition by lowering the pka of the cyclic carbamate by a key hydrogen bonding interaction with the protein .
Pharmacokinetics
It’s known that the presence of a fluorine atom and a carbon-containing pyridine in trifluoromethylpyridine derivatives, which are structurally similar, are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .
Result of Action
A molecule with a -cf3 group, attached to a tertiary stereogenic center in a hetero aliphatic ring, has been shown to improve drug potency toward reverse transcriptase enzyme inhibition .
Action Environment
It’s known that the method of manufacturing trifluoromethylpyridine derivatives, which are structurally similar, depends largely on the identity of the desired target compound .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Pyridin-2-yl((3-(trifluoromethyl)phenyl)amino)methyl)quinolin-8-ol typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like palladium or copper complexes to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and reagent concentrations is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
7-(Pyridin-2-yl((3-(trifluoromethyl)phenyl)amino)methyl)quinolin-8-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Halogenated reagents, palladium or copper catalysts, DMSO.
Major Products
The major products formed from these reactions include quinoline N-oxide derivatives, reduced quinoline derivatives, and various substituted quinoline and pyridine compounds.
科学的研究の応用
7-(Pyridin-2-yl((3-(trifluoromethyl)phenyl)amino)methyl)quinolin-8-ol has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis, particularly in the formation of metal complexes.
類似化合物との比較
Similar Compounds
Pyrido[2,3-d]pyrimidine derivatives: Known for their antimicrobial and antiviral activities.
Trifluoromethylpyridines: Used in agrochemicals and pharmaceuticals due to their unique physicochemical properties.
Indole derivatives: Exhibit a wide range of biological activities, including anticancer and antiviral properties.
Uniqueness
7-(Pyridin-2-yl((3-(trifluoromethyl)phenyl)amino)methyl)quinolin-8-ol is unique due to its combination of a quinoline core, a pyridine ring, and a trifluoromethylphenyl group. This unique structure imparts distinct physicochemical properties and biological activities, making it a valuable compound for various scientific research applications.
特性
IUPAC Name |
7-[pyridin-2-yl-[3-(trifluoromethyl)anilino]methyl]quinolin-8-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16F3N3O/c23-22(24,25)15-6-3-7-16(13-15)28-20(18-8-1-2-11-26-18)17-10-9-14-5-4-12-27-19(14)21(17)29/h1-13,20,28-29H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTWALNVEORMFIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(C2=C(C3=C(C=CC=N3)C=C2)O)NC4=CC=CC(=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(2-methoxyphenyl)-4-[(3-methylphenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B3014178.png)
![N-{[N'-(6-amino-5-nitropyrimidin-4-yl)hydrazinecarbonyl]methyl}-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B3014180.png)


![N-(1-{[4-(trifluoromethyl)phenyl]methyl}-1H-indazol-3-yl)furan-2-carboxamide](/img/structure/B3014184.png)

![2-methoxy-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide](/img/structure/B3014188.png)
![methyl 4-{2-[8-(2-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamido}benzoate](/img/structure/B3014189.png)

![3,5-dimethoxy-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B3014192.png)
![4-methoxy-N-[(4-methoxyphenyl)methyl]naphthalene-1-sulfonamide](/img/structure/B3014194.png)
![N-(4-bromophenyl)-2-[7-(4-ethoxyphenyl)-3,8-dioxo-2H,3H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide](/img/structure/B3014195.png)


